molecular formula C11H20N2O B12084890 1-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-amine

1-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-amine

Cat. No.: B12084890
M. Wt: 196.29 g/mol
InChI Key: OUIIJKLAHUCMGU-UHFFFAOYSA-N
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Description

1-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropane ring attached to a piperidine moiety, which is further linked to an ethanamine group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-amine typically involves the following steps:

    Formation of the Cyclopropanecarbonyl Group: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment to Piperidine: The cyclopropanecarbonyl group is then attached to the piperidine ring via an acylation reaction, typically using an acid chloride or anhydride.

    Introduction of the Ethanamine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-ol: A related compound with an alcohol group instead of an amine.

    2-(1-Ethylpiperidin-4-yl)ethanamine: A similar compound with an ethyl group instead of a cyclopropane ring.

Uniqueness: 1-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-amine is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

[4-(1-aminoethyl)piperidin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C11H20N2O/c1-8(12)9-4-6-13(7-5-9)11(14)10-2-3-10/h8-10H,2-7,12H2,1H3

InChI Key

OUIIJKLAHUCMGU-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2CC2)N

Origin of Product

United States

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